

Application Notes and Protocols for CC-115 in THP-1 Cell Lines

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Compound of Interest

Compound Name: CU-115

Cat. No.: B3025965

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Disclaimer: The compound "**CU-115**" was not found in the scientific literature during the search. It is highly probable that this is a typographical error for CC-115, a well-characterized dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK). The following application notes and protocols are based on the properties and mechanism of action of CC-115.

Application Notes

Introduction to CC-115

CC-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2][3] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[4][5] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting both mTOR and DNA-PK, CC-115 can induce cancer cell death through multiple mechanisms, including the disruption of cellular metabolism and the prevention of DNA damage repair. CC-115 has shown potent anti-proliferative activity and has been investigated in clinical trials for various cancers.

THP-1 Cell Line as a Model System

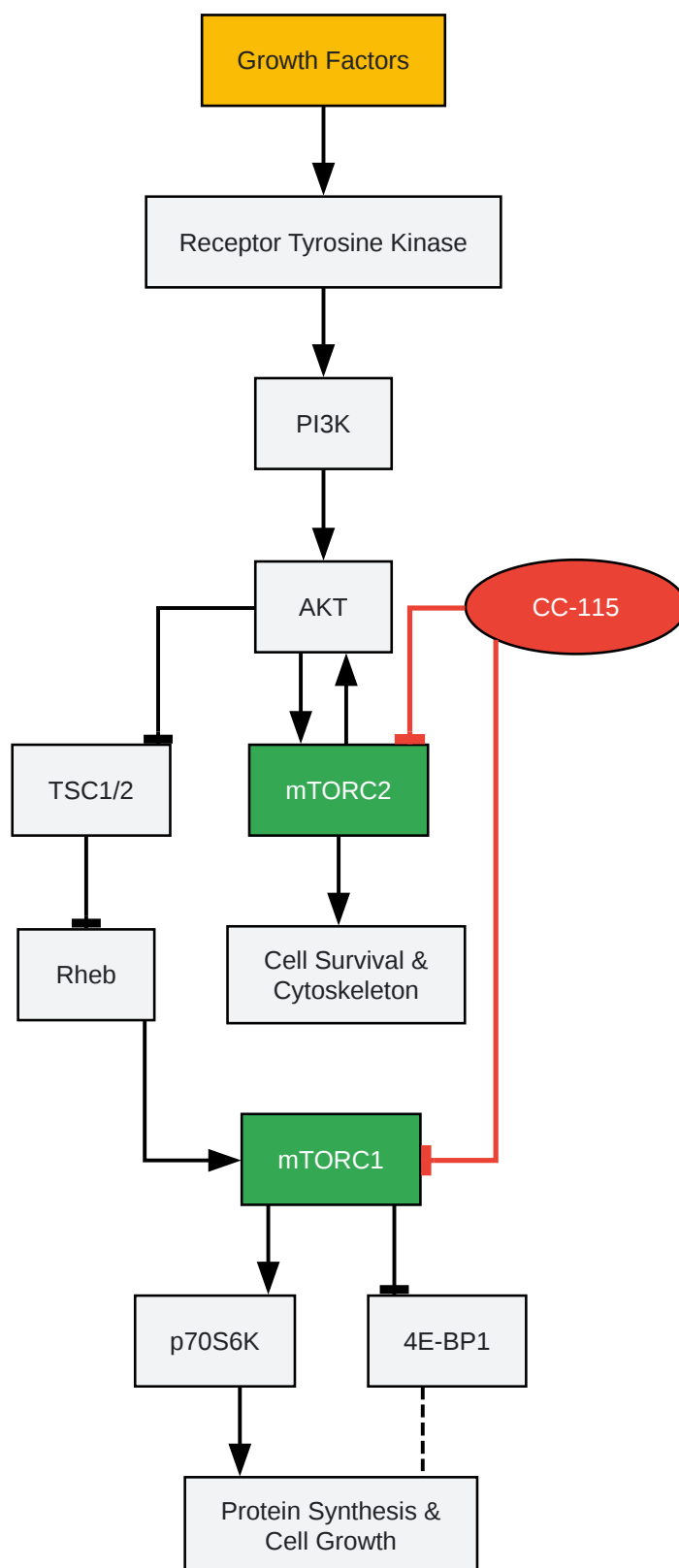
The THP-1 cell line is a human monocytic leukemia cell line that is widely used in immunology and cancer research. These cells grow in suspension and can be differentiated into

macrophage-like cells with the addition of phorbol 12-myristate 13-acetate (PMA). THP-1 cells are a suitable model for studying the effects of CC-115 for several reasons:

- They are of hematopoietic origin, and CC-115 has demonstrated activity against hematological malignancies.
- As monocytes and macrophages, they play a crucial role in the immune system, and mTOR signaling is integral to their function.
- The DNA damage response pathways are active in these cells, making them a relevant system to study the effects of DNA-PK inhibition.

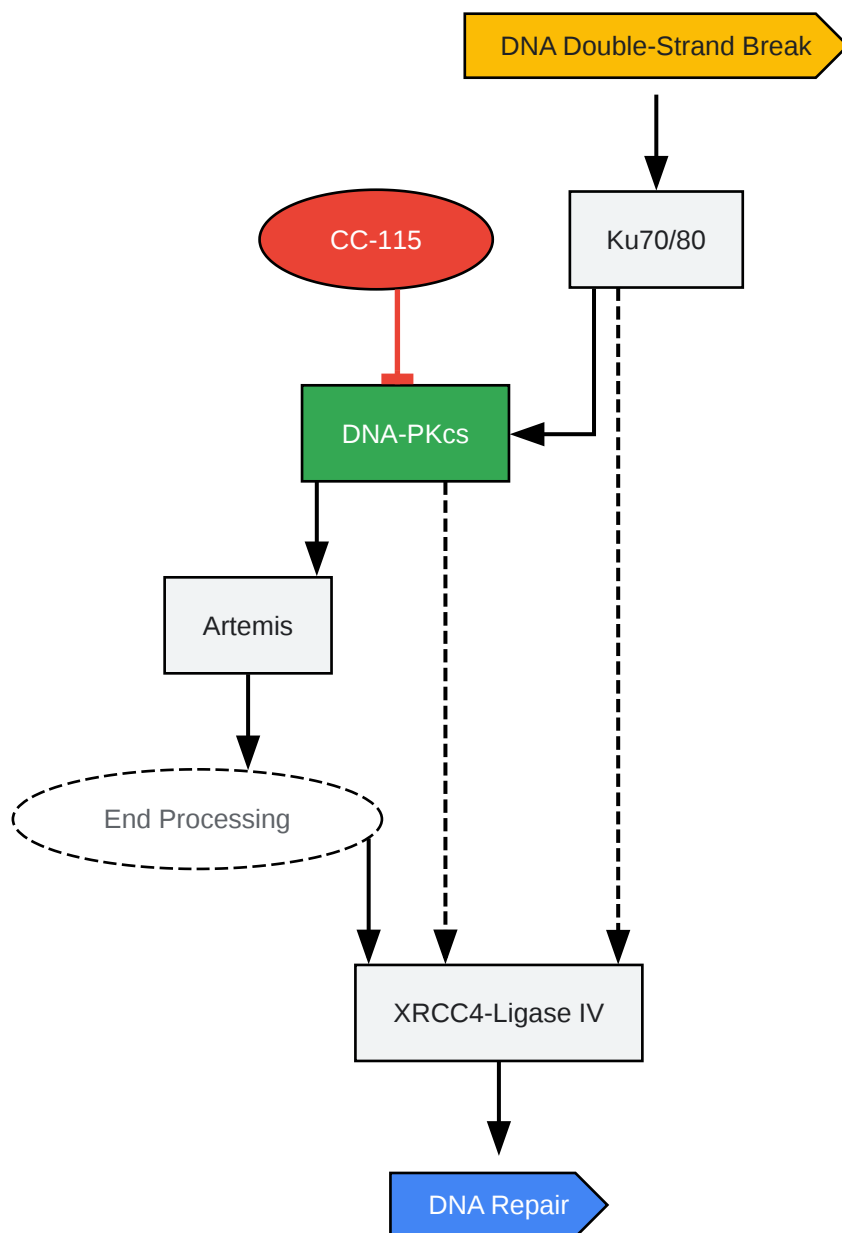
The following protocols provide a framework for investigating the cellular and molecular effects of CC-115 in the THP-1 cell line.

Signaling Pathways



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Caption: mTOR signaling pathway and points of inhibition by CC-115.



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Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) pathway.

Quantitative Data

While specific IC₅₀ values for CC-115 in THP-1 cells are not readily available in the provided search results, the following table summarizes its activity in various cancer cell lines, which can serve as a reference for designing experiments.

Parameter	Cell Line	Value	Reference
mTOR Kinase IC50	Cell-free	21 nM	
DNA-PK IC50	Cell-free	13 nM	
Cell Proliferation GI50	Hematological Cancer Lines	Broad Range	
Cell Proliferation GI50	Solid Tumor Lines	Broad Range	

Experimental Protocols

THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing THP-1 monocytes.

Materials:

- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- 2-Mercaptoethanol
- Penicillin-Streptomycin (optional)
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution
- Hemocytometer or automated cell counter

Complete Growth Medium:

- RPMI-1640
- 10% FBS

- 0.05 mM 2-Mercaptoethanol

Procedure:

- **Thawing:** Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200-300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- **Culturing:** Culture cells in T75 flasks at a density between 1×10^5 and 8×10^5 cells/mL. Do not exceed a density of 1×10^6 cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- **Subculturing:** Monitor cell density every 2-3 days. When the density approaches 8×10^5 cells/mL, subculture by diluting the cell suspension to a seeding density of $2-4 \times 10^5$ cells/mL with fresh complete growth medium.

Differentiation of THP-1 Monocytes into Macrophage-like Cells

This protocol is for inducing the differentiation of THP-1 monocytes into adherent macrophage-like cells using PMA.

Materials:

- THP-1 cells in complete growth medium
- Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
- Cell culture plates (e.g., 6-well, 24-well, or 96-well)

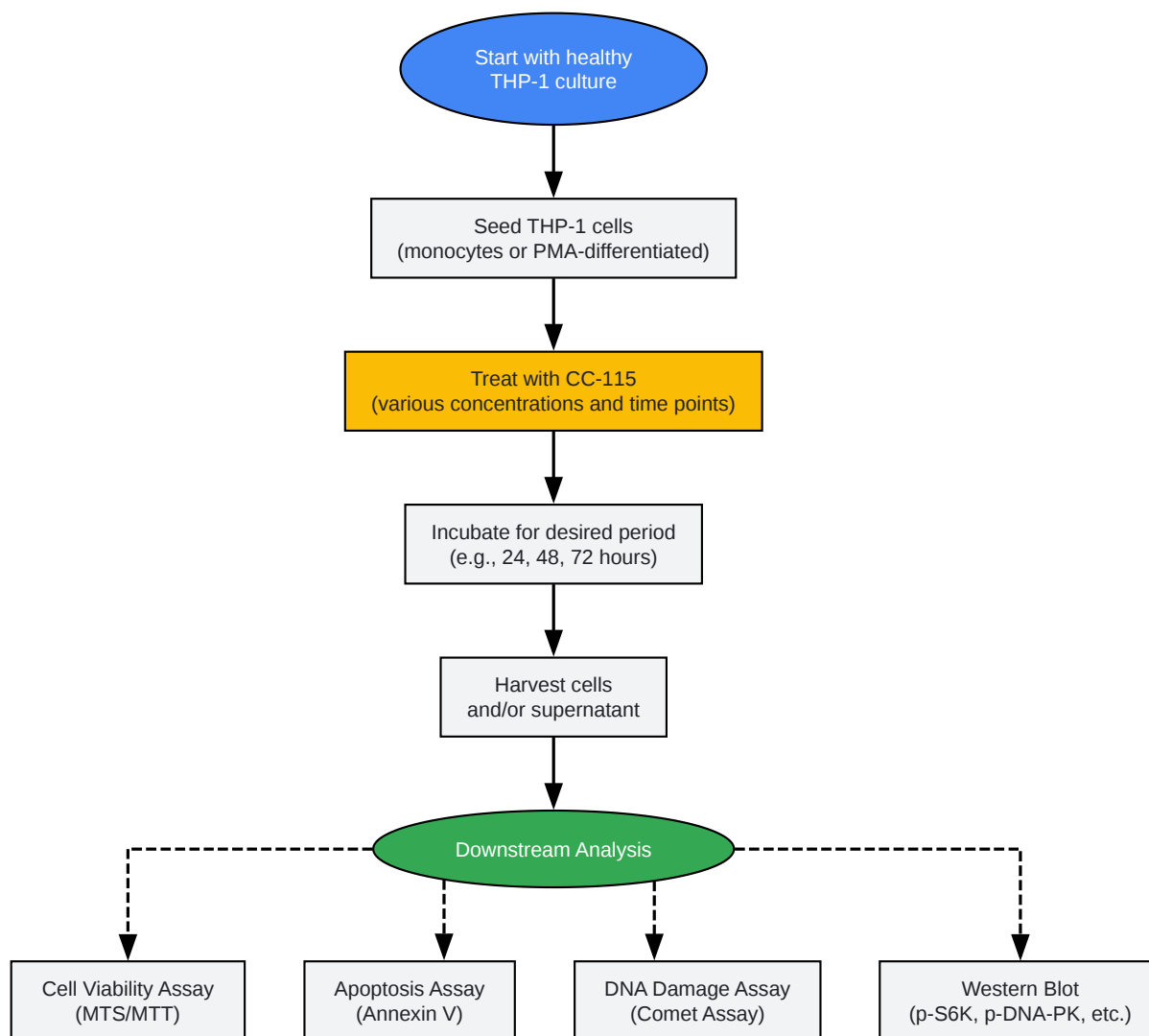
Procedure:

- **Seeding:** Count the THP-1 cells and adjust the cell density to 2×10^5 cells/mL in complete growth medium.
- **PMA Treatment:** Add PMA to the cell suspension to a final concentration of 20-100 ng/mL.

- Incubation: Plate the cell suspension into the desired culture plates. Incubate for 48-72 hours at 37°C and 5% CO₂.
- Verification: After incubation, observe the cells under a microscope. Differentiated macrophages will be adherent to the plate surface with a characteristic spread morphology. Gently wash with warm PBS or medium to remove non-adherent cells before proceeding with experiments.

General Experimental Workflow for CC-115 Treatment

This workflow outlines the general steps for treating THP-1 cells with CC-115 and subsequent analysis.



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Caption: General experimental workflow for CC-115 studies in THP-1 cells.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- THP-1 cells seeded in a 96-well plate
- CC-115 stock solution
- MTS reagent (e.g., CellTiter 96 AQueous One Solution)
- Plate reader

Procedure:

- Seeding: Seed THP-1 cells (or PMA-differentiated THP-1) in a 96-well plate at a density of 4×10^4 cells/well in 100 μ L of medium.
- Treatment: Prepare serial dilutions of CC-115. Add the desired final concentrations to the wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- MTS Addition: Add 20 μ L of MTS reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C and 5% CO₂, protected from light.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by staining for phosphatidylserine exposure on the outer cell membrane.

Materials:

- THP-1 cells treated with CC-115
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)

- Flow cytometer

Procedure:

- Treatment: Treat THP-1 cells with CC-115 for the desired time in appropriate culture plates.
- Harvesting: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered apoptotic.

DNA Damage Assay (Comet Assay)

This protocol detects DNA double-strand breaks at the single-cell level.

Materials:

- THP-1 cells treated with CC-115
- Comet assay kit (or individual reagents: low melting point agarose, lysis solution, electrophoresis buffer)
- Microscope slides
- Electrophoresis unit
- Fluorescence microscope with appropriate filters
- DNA stain (e.g., SYBR Green)

Procedure:

- Treatment: Treat THP-1 cells with CC-115. A positive control for DNA damage (e.g., hydrogen peroxide) should be included.
- Cell embedding: Mix a low number of cells (e.g., 1×10^4) with low melting point agarose and spread onto a microscope slide.
- Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nucleoids.
- Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".
- Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
- Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.

Western Blot Analysis of mTOR and DNA-PK Pathways

This protocol is for detecting changes in the protein levels and phosphorylation status of key components of the mTOR and DNA-PK pathways.

Materials:

- THP-1 cells treated with CC-115
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-DNA-PK, anti-DNA-PK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Lysis: After treatment with CC-115, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. A decrease in the phosphorylation of mTOR and DNA-PK substrates would be expected with CC-115 treatment.

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